![molecular formula C15H14O4 B14267065 2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione CAS No. 185565-18-8](/img/structure/B14267065.png)
2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione is a compound belonging to the class of dihydronaphthofurans These compounds are characterized by their fused arene and furan rings, which are found in many natural and synthetic products
Méthodes De Préparation
The synthesis of 2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione can be achieved through several methods. One common approach involves the bromination of 2,3-dihydro-1-benzofuran followed by formylation to produce an aldehyde intermediate. This intermediate is then treated with an acetal ester to yield the desired compound . Other methods include multi-component reactions, thermal cyclization with enamines, and oxidative cycloaddition with enol ethers . Industrial production methods often utilize these synthetic routes but on a larger scale, employing optimized reaction conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include mercury(II) oxide, iodine, and acetal esters . For example, irradiation of cyclobutanols in the presence of mercury(II) oxide and iodine can yield 2-aryl-2,3-dihydronaphtho[2,3-b]furan-4,9-diones through a regioselective β-scission followed by intramolecular cyclization . The major products formed from these reactions are often other dihydronaphthofuran derivatives with varying substituents.
Applications De Recherche Scientifique
2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione has been studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise due to its biological and pharmacological activities, including cytotoxic properties against certain mammalian cell lines . Additionally, its photochromic properties make it useful in materials science for the development of light-responsive materials .
Mécanisme D'action
The mechanism of action of 2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are often mediated through its ability to undergo redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can then interact with cellular components, leading to various biological effects, including cytotoxicity . The specific molecular targets and pathways involved may vary depending on the context of its application.
Comparaison Avec Des Composés Similaires
2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione can be compared to other dihydronaphthofuran derivatives, such as 2,3-dihydro-1-benzofuran and 2,3-dihydronaphtho[1,2-b]furan-4,5-dione . While these compounds share a similar core structure, they differ in their substituents and specific properties. For instance, 2,3-dihydro-1-benzofuran is a precursor in the synthesis of this compound, while 2,3-dihydronaphtho[1,2-b]furan-4,5-dione is an isomer with distinct regioselectivity in its formation . The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties.
Propriétés
Numéro CAS |
185565-18-8 |
|---|---|
Formule moléculaire |
C15H14O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
2-propoxy-2,3-dihydrobenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C15H14O4/c1-2-7-18-12-8-11-13(16)9-5-3-4-6-10(9)14(17)15(11)19-12/h3-6,12H,2,7-8H2,1H3 |
Clé InChI |
SHCRQIYDGRWNKI-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


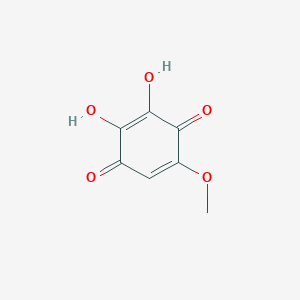
silane](/img/structure/B14266986.png)
![Tetrakis[(2-phenylpropan-2-yl)oxy]stannane](/img/structure/B14266990.png)
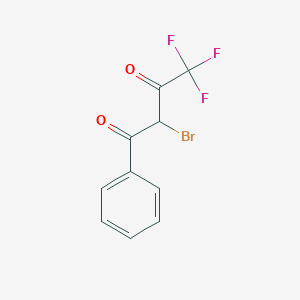
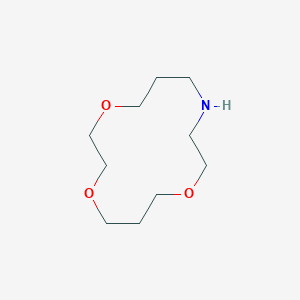
![3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate](/img/structure/B14267003.png)
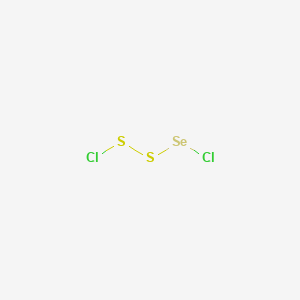
![(2R,3R,4S,5R)-2-[6-[2-hydroxyethyl(methyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14267011.png)
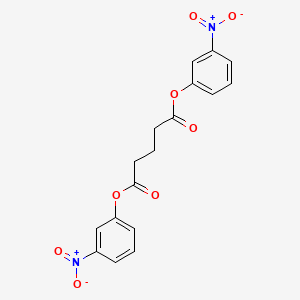
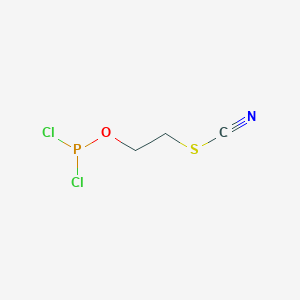
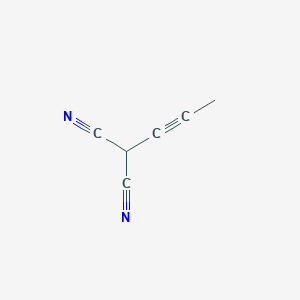

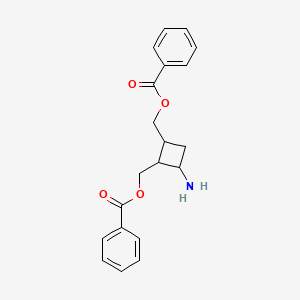
![2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14267054.png)
